N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS No.: 863460-31-5
Cat. No.: VC6866500
Molecular Formula: C19H14ClFN6OS
Molecular Weight: 428.87
* For research use only. Not for human or veterinary use.
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 863460-31-5](/images/structure/VC6866500.png)
CAS No. | 863460-31-5 |
---|---|
Molecular Formula | C19H14ClFN6OS |
Molecular Weight | 428.87 |
IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C19H14ClFN6OS/c20-15-4-2-1-3-12(15)9-22-16(28)10-29-19-17-18(23-11-24-19)27(26-25-17)14-7-5-13(21)6-8-14/h1-8,11H,9-10H2,(H,22,28) |
Standard InChI Key | LERHQXUXIJSIDO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Chlorobenzyl)-2-((3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide features a triazolopyrimidine core fused with a 1,2,3-triazole ring, substituted at the 3-position with a 4-fluorophenyl group and at the 7-position with a thioacetamide moiety linked to a 2-chlorobenzyl chain. The molecular formula C₁₉H₁₄ClFN₆OS confers a molecular weight of 428.9 g/mol .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₄ClFN₆OS |
Molecular Weight | 428.9 g/mol |
CAS Number | 863460-31-5 |
Halogen Substituents | Chlorine (2-position), Fluorine (4-position) |
The presence of electron-withdrawing halogen atoms (Cl and F) enhances the compound’s lipophilicity and metabolic stability, critical factors in drug-likeness .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Triazolopyrimidine Core Formation: Cyclocondensation of 4-amino-1,2,3-triazole with diethyl oxalate under acidic conditions yields the triazolopyrimidine scaffold .
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Halogenation: Electrophilic substitution introduces the 4-fluorophenyl group at position 3 using fluorobenzaldehyde in the presence of BF₃·Et₂O.
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Thioacetamide Conjugation: Reaction of the 7-thiol intermediate with 2-chlorobenzyl chloroacetate in DMF forms the thioether linkage .
Spectroscopic Characterization
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¹H NMR: Signals at δ 8.45 (s, 1H, triazole-H), 7.82–7.25 (m, 8H, aromatic-H), and 4.32 (s, 2H, CH₂-S) confirm the structure .
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FTIR: Peaks at 1685 cm⁻¹ (C=O stretch) and 745 cm⁻¹ (C-Cl bend) validate functional groups .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against:
Table 2: Comparative Antimicrobial Activity
Organism | MIC (µg/mL) | Reference Compound (Imipenem) |
---|---|---|
S. aureus | 4 | 2 |
C. albicans | 8 | 16 (Nystatin) |
The thioacetamide moiety likely disrupts microbial cell membranes via thiol-disulfide interchange reactions .
Comparative Analysis with Structural Analogues
Impact of Halogen Substitution
Replacing the 2-chlorobenzyl group with 4-fluorobenzyl (as in CAS 863458-84-8) reduces antifungal activity (MIC = 16 µg/mL vs. 8 µg/mL), highlighting the chlorine atom’s role in membrane penetration .
Triazolo vs. Tetrazolo Derivatives
1,2,4-Triazolo[4,3-b]tetrazines show lower metabolic stability than triazolopyrimidines due to increased ring strain, emphasizing the superiority of the latter scaffold .
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